Diethyl acetamidomalonate

Beschreibung

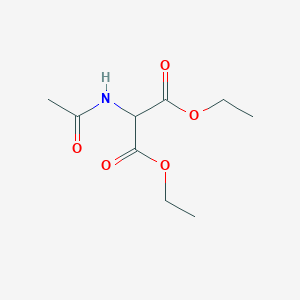

Structure

3D Structure

Eigenschaften

IUPAC Name |

diethyl 2-acetamidopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOLMABRZPQKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061446 | |

| Record name | Propanedioic acid, 2-(acetylamino)-, 1,3-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White crystalline powder; [MSDSonline] | |

| Record name | Acetamidomalonic acid diethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

185 °C @ 20 MM HG | |

| Record name | ACETAMIDOMALONIC ACID DIETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN HOT WATER & ETHER; SOL IN HOT ALCOHOL | |

| Record name | ACETAMIDOMALONIC ACID DIETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ALCOHOL OR BENZENE-PETROLEUM ETHER | |

CAS No. |

1068-90-2 | |

| Record name | Diethyl acetamidomalonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamidomalonic acid diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl acetamidomalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-(acetylamino)-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, 2-(acetylamino)-, 1,3-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl acetamidomalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL (N-ACETYLAMINO)MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VDX81E00W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETAMIDOMALONIC ACID DIETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

95-96 °C | |

| Record name | ACETAMIDOMALONIC ACID DIETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl Acetamidomalonate from Diethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl acetamidomalonate from diethyl malonate, a critical process in the preparation of α-amino acids and other valuable pharmaceutical intermediates.[1][2][3] This document details the prevalent synthetic routes, reaction mechanisms, experimental protocols, and quantitative data to support research and development in organic synthesis and drug discovery.

Introduction

This compound (DEAM) is a key building block in organic synthesis, most notably for its application in the malonic ester synthesis of α-amino acids.[2][3] Its structure, featuring a protected amino group and two ester functionalities, allows for straightforward alkylation and subsequent hydrolysis and decarboxylation to produce a wide array of natural and unnatural amino acids.[2] This versatility makes the efficient synthesis of DEAM a subject of significant interest in academic and industrial research.

The most common and well-documented synthesis of this compound from diethyl malonate proceeds through a two-step process:

-

Nitrosation: Diethyl malonate is reacted with a nitrosating agent, typically sodium nitrite (B80452) in the presence of an acid, to form diethyl isonitrosomalonate (also known as diethyl oximinomalonate).[1][2]

-

Reductive Acetylation: The intermediate, diethyl isonitrosomalonate, is then reduced and acetylated in a single step to yield this compound.[1][2]

This guide will focus primarily on this widely adopted method, while also briefly discussing alternative approaches.

Reaction Mechanism and Signaling Pathway

The synthesis involves the transformation of the active methylene (B1212753) group of diethyl malonate into an acetamido group.

Caption: Reaction pathway for the synthesis of this compound.

The initial step is the nitrosation of the α-carbon of diethyl malonate. In the presence of acetic acid, sodium nitrite forms nitrous acid, which then acts as the electrophile. The resulting nitroso compound tautomerizes to the more stable oxime, diethyl isonitrosomalonate.[4]

The second stage involves the reduction of the oxime to an amine, which is concurrently acetylated. Zinc dust in acetic acid is a common reducing agent for this transformation.[1][2] Acetic anhydride present in the reaction mixture immediately acetylates the newly formed amino group to give the final product, this compound.

Experimental Protocols

The following protocols are based on well-established procedures, including those published in Organic Syntheses.[1]

3.1. Stage 1: Preparation of Diethyl Isonitrosomalonate

-

Apparatus Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Initial Mixture: 50 g (0.312 mole) of diethyl malonate is placed in the flask. The flask is cooled in an ice bath. A mixture of 57 ml of glacial acetic acid and 81 ml of water is added with stirring.[1]

-

Addition of Sodium Nitrite: While maintaining the temperature at approximately 5°C, a total of 65 g (0.944 mole) of solid sodium nitrite is added in portions over a period of 1.5 hours.[1]

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred for an additional 4 hours. The temperature will rise and then fall during this period.[1]

-

Extraction: The reaction mixture is transferred to a separatory funnel and extracted twice with 50 ml portions of ether. The combined ethereal solutions of diethyl isonitrosomalonate are used directly in the next step.[1]

3.2. Stage 2: Preparation of this compound

-

Apparatus Setup: A larger three-necked, round-bottomed flask is fitted with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Reaction Mixture: The ethereal solution of diethyl isonitrosomalonate from the previous step, 86 g (0.842 mole) of acetic anhydride, and 225 ml (3.95 moles) of glacial acetic acid are placed in the flask.[1]

-

Addition of Zinc Dust: With vigorous stirring, 78.5 g (1.20 moles) of zinc dust is added in small portions over 1.5 hours. The temperature of the reaction is maintained between 40–50°C, using a water bath for cooling as the reaction is exothermic.[1]

-

Completion and Filtration: After the zinc addition is complete, the mixture is stirred for an additional 30 minutes. The mixture is then filtered with suction, and the filter cake is washed with two 200 ml portions of glacial acetic acid.[1]

-

Isolation of Crude Product: The combined filtrate and washings are concentrated under reduced pressure on a steam bath until a thick oil remains, which may partially crystallize.[1]

-

Purification: To the crude product, 100 ml of water is added, and the flask is warmed on a steam bath until the solid melts. The mixture is then stirred rapidly in an ice bath to crystallize the this compound as a fine white product.[1][5]

-

Final Product Collection: After cooling in the ice bath for an additional hour, the product is collected by filtration, washed with cold water, and dried. A second crop can be obtained by concentrating the mother liquor.[1][5]

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities and Molar Equivalents

| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Molar Ratio (relative to Diethyl Malonate) |

| Diethyl Malonate | 160.17 | 50 g | 0.312 | 1.00 |

| Sodium Nitrite | 69.00 | 65 g | 0.944 | 3.03 |

| Acetic Acid (Stage 1) | 60.05 | 57 ml | ~1.0 | ~3.2 |

| Acetic Anhydride | 102.09 | 86 g | 0.842 | 2.70 |

| Acetic Acid (Stage 2) | 60.05 | 225 ml | 3.95 | 12.66 |

| Zinc Dust | 65.38 | 78.5 g | 1.20 | 3.85 |

Table 2: Reaction Conditions and Yields

| Parameter | Value | Reference |

| Stage 1: Nitrosation | ||

| Temperature | 5°C (addition), then ambient | [1] |

| Reaction Time | 1.5 h (addition), 4 h (stirring) | [1] |

| Stage 2: Reductive Acetylation | ||

| Temperature | 40–50°C | [1] |

| Reaction Time | 1.5 h (addition), 0.5 h (stirring) | [1] |

| Overall Yield | 77-78% | [1][2] |

| Melting Point | 95–97°C | [1][5] |

| Purity (recrystallized) | High, can be >99% | [6][7] |

Alternative Synthetic Routes

While the zinc/acetic anhydride method is robust, other procedures have been developed.

-

Catalytic Hydrogenation: Snyder and Smith reported a method involving the reduction of diethyl isonitrosomalonate using palladium on charcoal, followed by acetylation, with a reported yield of 40%.[1] Akabori et al. described a similar modification using Raney nickel.[1]

-

One-Pot Synthesis with Air as Oxidant: A method has been disclosed that uses diethyl malonate and acetamide (B32628) as raw materials, with air as the oxidant and a copper salt as a catalyst, reporting yields over 90% and high purity.[6]

-

Direct Acetylation of Diethyl Aminomalonate: Diethyl aminomalonate can be directly acetylated with acetyl chloride to produce this compound in high yield (96%).[8][9] However, the instability of diethyl aminomalonate makes this route less practical for large-scale synthesis.[1]

Conclusion

The synthesis of this compound from diethyl malonate via a two-step nitrosation and reductive acetylation protocol is a well-established and reliable method, consistently providing good yields of high-purity product. The detailed experimental procedures and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals. While alternative methods exist, the classical approach remains highly relevant due to its scalability and the accessibility of reagents. The continued importance of this compound in the synthesis of amino acids ensures that its preparation will remain a key transformation in organic and medicinal chemistry.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. CN107602408B - Synthesis method of acetamino diethyl malonate - Google Patents [patents.google.com]

- 7. CN104610082A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | 1068-90-2 [chemicalbook.com]

A Technical Guide to the Diethyl Acetamidomalonate Mechanism in α-Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action, experimental protocols, and quantitative data associated with the use of diethyl acetamidomalonate (DEAM) in the synthesis of α-amino acids. This method, a variation of the malonic ester synthesis, serves as a robust and versatile tool for the preparation of a wide array of both natural and unnatural amino acids.[1][2]

Core Mechanism of Action

The synthesis of α-amino acids using this compound is a well-established three-stage process.[3] It begins with the formation of a nucleophilic enolate, followed by the introduction of the desired amino acid side chain via alkylation, and concludes with a hydrolysis and decarboxylation sequence to yield the final product.[3][4]

Stage 1: Enolate Formation (Deprotonation) The process is initiated by treating this compound with a strong base, typically sodium ethoxide (NaOEt) in ethanol (B145695).[2][3] The base abstracts the acidic α-hydrogen located on the carbon between the two carbonyl groups, resulting in the formation of a resonance-stabilized, nucleophilic enolate ion.[3][5]

Stage 2: Alkylation The enolate ion acts as a potent nucleophile and attacks a suitable alkyl halide (R-X) through a bimolecular nucleophilic substitution (SN2) reaction.[3][5] This step is crucial as it attaches the desired R-group, which will become the side chain of the resulting amino acid, to the α-carbon.[2]

Stage 3: Hydrolysis and Decarboxylation The final stage involves heating the alkylated intermediate with aqueous acid (e.g., HCl).[4][5] This treatment accomplishes two transformations simultaneously:

-

Hydrolysis: The two diethyl ester groups are hydrolyzed to carboxylic acids, and the acetamido group is hydrolyzed to a primary amine.[3][4]

-

Decarboxylation: The resulting intermediate, an aminomalonic acid derivative with two carboxylic acid groups on the same carbon, is unstable. Upon heating, it readily loses carbon dioxide (CO2) to yield the final racemic α-amino acid.[3][4]

Quantitative Data Summary

The this compound synthesis method is known for its reliability and often provides good to excellent yields for a variety of amino acids. The table below summarizes reported yields for the synthesis of the starting material and several representative amino acids.

| Product Synthesized | Yield (%) | Notes | Reference(s) |

| This compound | 77-86% | From diethyl isonitrosomalonate via reduction and acetylation. | [1][6] |

| Phenylalanine (racemic) | 60-65% | Alkylating agent: Benzyl (B1604629) chloride. | [1][7] |

| Tryptophan (racemic) | >90% | Using gramine (B1672134) or its quaternary ammonium (B1175870) salt as the alkylating agent. | [1] |

| Glutamic Acid (racemic) | 87% | One-pot reaction using propiolactone for alkylation. | [1] |

| Leucine (d,l) | 69% | Three-step overall yield. | [7] |

| Histidine (d,l) | 16% | Four-step overall yield. | [7] |

Experimental Protocols

Detailed and reliable experimental procedures are critical for successful synthesis. The following protocols are adapted from established methods.[2][8][9]

Protocol 1: Synthesis of this compound (Starting Material)

This two-step procedure begins with the nitrosation of diethyl malonate, followed by a reductive acetylation to yield the final product.[1][8]

Step A: Diethyl Isonitrosomalonate [8][9]

-

In a three-necked, round-bottomed flask equipped with a mechanical stirrer and thermometer, place 50 g (0.312 mole) of diethyl malonate.

-

Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.

-

While maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of sodium nitrite in portions over 1.5 hours.

-

After the addition is complete, remove the ice bath and continue stirring for 4 hours.

-

Transfer the reaction mixture to a separatory funnel and extract with two 50-ml portions of ether. The combined ethereal solution is used directly in the next step.

-

Place the ethereal solution of diethyl isonitrosomalonate from Step A, 86 g (0.842 mole) of acetic anhydride, and 225 ml (3.95 moles) of glacial acetic acid into a 1-liter, three-necked, round-bottomed flask fitted with a mechanical stirrer and thermometer.

-

With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature between 40–50°C. Intermittent cooling may be required.

-

After the addition is complete, stir for an additional 30 minutes.

-

Filter the reaction mixture with suction and wash the filter cake thoroughly with two 200-ml portions of glacial acetic acid.

-

Evaporate the combined filtrate and washings under reduced pressure until a thick oil remains.

-

To purify, add 100 ml of water and warm the flask on a steam bath until the solid melts. Stir the mixture rapidly in an ice bath to crystallize the product as fine white crystals.

-

Collect the product by filtration, wash with cold water, and dry.

Protocol 2: General Synthesis of an α-Amino Acid (e.g., Phenylalanine)

This protocol outlines the alkylation of DEAM and subsequent conversion to the target amino acid.[1][2]

Step 1: Deprotonation and Alkylation

-

Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

-

To this solution, add one equivalent of this compound to form the enolate.

-

Add one equivalent of the desired alkyl halide (e.g., benzyl chloride for phenylalanine synthesis) and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

Step 2: Hydrolysis and Decarboxylation

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Add an excess of aqueous acid (e.g., 6M HCl) to the residue.

-

Heat the mixture to reflux for several hours to effect hydrolysis of the esters and the amide, and to promote decarboxylation.

-

Upon cooling, the amino acid may precipitate. The final product is typically purified by recrystallization or ion-exchange chromatography.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. Ch27 : Synthesis of amino acids [chem.ucalgary.ca]

- 5. homework.study.com [homework.study.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. quora.com [quora.com]

Diethyl Acetamidomalonate: A Comprehensive Technical Guide to its Application as a Glycine Equivalent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl acetamidomalonate (DEAM) is a versatile and pivotal reagent in modern organic synthesis, serving as a stable and effective glycine (B1666218) equivalent. Its unique structural features, combining a protected amino group and an active methylene (B1212753) group flanked by two ester functionalities, enable its broad utility in the straightforward and efficient synthesis of a wide array of α-amino acids and their derivatives. This technical guide provides an in-depth exploration of the core features of DEAM, including its chemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and quantitative data to support its use in research and drug development.

Introduction

The synthesis of natural and unnatural α-amino acids is a cornerstone of medicinal chemistry and drug discovery. This compound has emerged as a reagent of choice for this purpose, offering a reliable and high-yielding alternative to traditional methods. Functionally, it can be considered an achiral glycine with a protecting group, allowing for the facile introduction of various side chains through alkylation.[1] This guide will delve into the fundamental aspects of DEAM, providing the necessary technical details for its effective utilization in the laboratory.

Physicochemical Properties

DEAM is a white to light yellow crystalline powder.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO₅ | [3] |

| Molecular Weight | 217.22 g/mol | [3] |

| Melting Point | 95-98 °C | [2] |

| Boiling Point | 185 °C at 20 mmHg | [2] |

| Solubility | Soluble in chloroform (B151607) and methanol. Slightly soluble in water. | [2] |

| Appearance | White to light yellow crystalline powder | [2] |

| CAS Number | 1068-90-2 | [1] |

Synthesis of this compound

The most common and reliable synthesis of DEAM starts from diethyl malonate. The overall process involves two main steps: isonitrosation followed by reductive acetylation. A typical synthetic workflow is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Step 1: Preparation of Diethyl Isonitrosomalonate

-

In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.

-

Cool the flask in an ice bath and add a mixture of 57 mL of glacial acetic acid and 81 mL of water with stirring.

-

While maintaining the temperature at approximately 5 °C, add a total of 65 g (0.944 mole) of sodium nitrite in portions over a period of 1.5 hours.

-

After the addition is complete, continue stirring for an additional 2 hours at 5 °C. The product, diethyl isonitrosomalonate, is used in the next step without isolation.

Step 2: Preparation of this compound

-

To the solution of diethyl isonitrosomalonate from the previous step, add 86 g (0.842 mole) of acetic anhydride and 225 mL of glacial acetic acid.

-

With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature between 40–50 °C. The reaction is exothermic and may require intermittent cooling.

-

After the zinc addition is complete, stir the mixture for an additional 30 minutes.

-

Filter the reaction mixture with suction and wash the filter cake with two 200-mL portions of glacial acetic acid.

-

Combine the filtrate and washings and evaporate under reduced pressure on a steam bath to obtain a thick oil.

-

To the crude product, add 100 mL of water and warm the flask on a steam bath until the solid melts.

-

Stir the mixture rapidly in an ice bath to crystallize the this compound as a fine white product.

-

Collect the product by filtration, wash with cold water, and dry. A typical yield is 77-78%.[1]

Application in α-Amino Acid Synthesis: The Amidomalonate Synthesis

The amidomalonate synthesis is a robust and widely used method for the preparation of α-amino acids, leveraging the reactivity of DEAM as a glycine anion equivalent. The general workflow involves three key steps: deprotonation, alkylation, and finally hydrolysis and decarboxylation.

Caption: General workflow of the Amidomalonate Synthesis.

Experimental Protocol: Synthesis of (dl)-Phenylalanine

This protocol illustrates the synthesis of phenylalanine from DEAM and benzyl (B1604629) chloride.[1]

-

Deprotonation: In a suitable reaction vessel, dissolve sodium ethoxide in absolute ethanol. To this solution, add this compound and stir until a clear solution is obtained, forming the sodium salt of the enolate.

-

Alkylation: To the enolate solution, add benzyl chloride dropwise at a controlled temperature. After the addition, reflux the mixture for several hours to ensure complete reaction.

-

Hydrolysis and Decarboxylation: After cooling, the reaction mixture is subjected to acidic hydrolysis (e.g., with HCl) and heated to reflux. This step hydrolyzes the ester and amide groups and subsequently decarboxylates the resulting malonic acid derivative to yield the final α-amino acid.

-

Isolation: The desired amino acid can be isolated by adjusting the pH to its isoelectric point, causing it to precipitate from the solution. The product is then collected by filtration, washed, and dried. The reported yield for (dl)-phenylalanine is 65%.[1]

Scope and Yields

The amidomalonate synthesis is applicable to a wide range of primary alkyl halides, enabling the synthesis of various proteinogenic and non-proteinogenic α-amino acids. Table 2 summarizes the yields of several amino acids synthesized using this method.

Table 2: Yields of Racemic α-Amino Acids Synthesized via Amidomalonate Synthesis

| Amino Acid | Alkylating Agent | Yield (%) | Reference |

| Phenylalanine | Benzyl chloride | 65 | [1] |

| Tryptophan | Gramine or its quaternary ammonium (B1175870) salt | >90 | [1] |

| Glutamic Acid | Propiolactone | 87 | [4] |

| Leucine | Isobutyl bromide | 46 (of N-acetyl derivative) | [5] |

Application in Drug Development: Synthesis of Fingolimod (B1672674)

DEAM is a crucial starting material in the synthesis of the immunosuppressive drug Fingolimod (Gilenya®), used for the treatment of multiple sclerosis.[1] The synthesis involves the alkylation of DEAM with a substituted phenethyl iodide, followed by reduction and deprotection steps.

Caption: Synthetic pathway to Fingolimod from DEAM.

Experimental Protocol: Synthesis of Fingolimod Intermediate

The following is a generalized protocol for the initial alkylation step in Fingolimod synthesis.[6]

-

To a solution of this compound in a suitable solvent (e.g., DMSO), add a base such as cesium carbonate and a phase transfer catalyst like tetrabutylammonium (B224687) iodide.

-

Stir the mixture at room temperature, then add 2-(4-octylphenyl)ethyl iodide gradually under an inert atmosphere.

-

Heat the reaction mixture (e.g., to 80-85 °C) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).

-

After completion, the reaction is worked up by filtration and extraction to yield the key intermediate, diethyl 2-acetamido-2-(4-octylphenethyl)malonate.

Conclusion

This compound stands out as a highly valuable and versatile glycine equivalent in organic synthesis. Its straightforward preparation and predictable reactivity in the amidomalonate synthesis make it an indispensable tool for the construction of a diverse range of α-amino acids. The detailed protocols and quantitative data presented in this guide underscore its reliability and efficiency, making it a critical reagent for researchers, scientists, and drug development professionals engaged in the synthesis of biologically active molecules. The successful application of DEAM in the industrial synthesis of pharmaceuticals like Fingolimod further solidifies its importance in modern synthetic chemistry.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Practical synthesis of fingolimod from this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. WO2015092809A2 - Fingolimod hydrochloride process - Google Patents [patents.google.com]

Spectroscopic Profile of Diethyl Acetamidomalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl Acetamidomalonate (DEAM), a key reagent in the synthesis of amino acids and various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering a foundational dataset for its identification, characterization, and quality control in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) on a 300 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] | Assignment |

| 6.67 | Doublet (d) | 1H | 5.7 | NH |

| 5.18 | Doublet (d) | 1H | 7.1 | CH |

| 4.27 | Multiplet (m) | 4H | - | OCH₂ CH₃ |

| 2.08 | Singlet (s) | 3H | - | C(=O)CH₃ |

| 1.30 | Triplet (t) | 6H | 7.1 | OCH₂CH₃ |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 75 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm).[1][2]

| Chemical Shift (δ) [ppm] | Assignment |

| 169.9 | C =O (Amide) |

| 166.5 | C =O (Ester) |

| 62.6 | OC H₂CH₃ |

| 56.5 | C H |

| 22.8 | C(=O)C H₃ |

| 14.0 | OCH₂C H₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals the presence of its key functional groups through their characteristic vibrational frequencies.

IR Spectroscopic Data

The following table summarizes the main absorption bands observed in the IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3280 | Strong, Broad | N-H | Stretching |

| ~2980 | Medium | C-H (sp³) | Stretching |

| ~1750 | Strong | C=O (Ester) | Stretching |

| ~1660 | Strong | C=O (Amide I) | Stretching |

| ~1540 | Strong | N-H | Bending (Amide II) |

| ~1200 | Strong | C-O | Stretching |

Experimental Protocols

The following sections provide generalized experimental protocols for acquiring NMR and IR spectra of solid organic compounds like this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition (General Parameters for a 300 MHz Spectrometer):

-

¹H NMR:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 9.0 µs

-

Acquisition time: 3.0 s

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 4.0 µs

-

Acquisition time: 1.0 s

-

Spectral width: -10 to 220 ppm

-

FT-IR Spectroscopy Protocol (Thin Solid Film Method)

Sample Preparation:

-

Place a small amount (a few milligrams) of solid this compound in a clean vial.

-

Add a few drops of a volatile solvent (e.g., dichloromethane (B109758) or acetone) to dissolve the solid completely.

-

Using a pipette, carefully drop the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment to correct for atmospheric H₂O and CO₂.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the structure and spectroscopic relationships of this compound.

Caption: Molecular structure of this compound with NMR assignments.

Caption: Experimental workflow for spectroscopic analysis.

References

Solubility and Stability of Diethyl Acetamidomalonate: A Technical Guide for Researchers

Introduction

Diethyl acetamidomalonate (DEAM), a derivative of diethyl malonate, is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds, most notably α-amino acids.[1] Its utility in drug development and organic synthesis necessitates a thorough understanding of its physicochemical properties, particularly its solubility in common laboratory solvents and its stability under various experimental conditions. This technical guide provides a comprehensive overview of the available data on the solubility and stability of DEAM, supplemented with detailed experimental protocols for in-house determination.

Solubility Profile

A comprehensive search of scientific literature reveals a notable absence of precise quantitative solubility data for this compound. However, qualitative descriptions of its solubility are available and summarized in the table below. These characteristics are crucial for selecting appropriate solvent systems for synthesis, purification, and formulation.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Classification | Qualitative Solubility | Source |

| Water | Polar Protic | Low / Slightly Soluble (especially in hot water) | [1][2] |

| Ethanol | Polar Protic | Soluble (especially in hot alcohol) | [1][2] |

| Methanol | Polar Protic | Soluble | [3] |

| Chloroform | Polar Aprotic | Soluble | [1][3] |

| Diethyl Ether | Polar Aprotic | Slightly Soluble | [2] |

Note: "Soluble" indicates that the compound dissolves to a significant extent, while "Slightly Soluble" or "Low" indicates poor dissolution. These are qualitative descriptors and not based on standardized quantitative measurements.

Stability Profile

The stability of this compound is a critical factor in its handling, storage, and reaction conditions. While specific kinetic studies on DEAM are not extensively documented, its stability can be inferred from its chemical structure and reactivity, as well as from data on analogous compounds.

pH Stability:

The presence of two ester groups and an amide group in the DEAM molecule makes it susceptible to hydrolysis, particularly under basic conditions. This reactivity is the basis of the malonic ester synthesis, where DEAM is deprotonated with a base like sodium ethoxide, followed by alkylation and subsequent hydrolysis to yield amino acids.[1] This synthetic utility underscores its inherent instability in the presence of bases.

Conversely, the synthesis of DEAM is often carried out under acidic conditions, suggesting a greater degree of stability in acidic media.[4]

Data from an OECD SIDS report on the structurally similar diethyl malonate (DEM) provides a useful surrogate for understanding the pH-dependent stability of DEAM. The report indicates that DEM hydrolyzes rapidly under alkaline conditions (pH 9), with a half-life of less than 2.4 hours at 50°C. Under neutral conditions (pH 7), hydrolysis is slower, and the compound is most stable under acidic conditions (pH 4), showing less than 10% degradation after 5 days at 50°C.[5] It is reasonable to expect that DEAM would exhibit a similar stability profile.

Thermal and Photolytic Stability:

Experimental Protocols

For researchers requiring precise solubility and stability data for their specific applications, the following general experimental protocols can be adapted for this compound.

Protocol for Determining Qualitative and Quantitative Solubility

This protocol outlines a standard laboratory procedure for assessing the solubility of a solid compound in various solvents.

-

Materials and Equipment:

-

This compound

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, DMSO, ethyl acetate)

-

Small glass vials with screw caps

-

Spatula

-

Vortex mixer

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

-

-

Procedure for Qualitative Solubility: a. Add approximately 10 mg of this compound to a small glass vial. b. Add 1 mL of the chosen solvent to the vial. c. Cap the vial and vortex for 1-2 minutes. d. Visually inspect the solution. If the solid has completely dissolved, it is considered "soluble." If some solid remains, it is "partially soluble" or "insoluble." e. If the solid did not dissolve at room temperature, gently warm the vial and observe any changes in solubility.

-

Procedure for Quantitative Solubility (Shake-Flask Method): a. Prepare saturated solutions by adding an excess amount of this compound to vials containing a known volume of each solvent. b. Seal the vials and place them in a thermostatically controlled shaker at a constant temperature (e.g., 25°C). c. Agitate the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. d. Allow the vials to stand undisturbed for a period to allow undissolved solid to settle. e. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration using a syringe filter is recommended. f. Quantify the concentration of this compound in the supernatant using a pre-validated analytical method (e.g., HPLC with a calibration curve). g. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Protocol for Assessing Chemical Stability

This protocol provides a framework for evaluating the stability of a compound under different pH and temperature conditions.

-

Materials and Equipment:

-

This compound

-

Buffer solutions of various pH values (e.g., pH 4, 7, and 9)

-

Co-solvent if necessary to achieve initial dissolution (e.g., acetonitrile)

-

HPLC vials

-

HPLC system with a suitable column and detector

-

Temperature-controlled chambers or water baths

-

-

Procedure: a. Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile). b. In separate HPLC vials, dilute the stock solution with the different pH buffer solutions to a final known concentration. The amount of organic co-solvent should be kept to a minimum (e.g., <5% v/v). c. Prepare multiple sets of these vials for analysis at different time points and temperatures. d. Store the vials at the desired temperatures (e.g., room temperature, 40°C, 60°C). e. At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition. f. Analyze the samples immediately by HPLC to determine the remaining concentration of this compound. g. The degradation can be monitored by the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. h. Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.

Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the systematic evaluation of the solubility and stability of a research compound like this compound.

Caption: A logical workflow for the systematic assessment of solubility and stability.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While quantitative data is sparse, the qualitative solubility profile and inferred stability characteristics provide a valuable foundation for researchers. The provided experimental protocols offer a clear path for generating precise data tailored to specific research and development needs. A thorough understanding of these properties is essential for the effective and efficient use of this important synthetic intermediate in the pharmaceutical and chemical industries.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Acetamidomalonic acid diethyl ester | C9H15NO5 | CID 14041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - High purity | EN [georganics.sk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. fishersci.com [fishersci.com]

A Technical Guide to Diethyl Acetamidomalonate: Commercial Availability and Purity for Researchers and Drug Development Professionals

An in-depth examination of the procurement, quality specifications, and analytical verification of Diethyl acetamidomalonate (DEAM), a critical intermediate in pharmaceutical synthesis.

This technical guide provides a comprehensive overview of this compound (DEAM), a versatile building block widely utilized in the synthesis of α-amino acids, α-hydroxycarboxylic acids, and various pharmaceutical compounds.[1][2][3][4] For researchers, scientists, and drug development professionals, understanding the commercial landscape, purity standards, and analytical methodologies for this key reagent is paramount to ensuring the reliability and reproducibility of synthetic processes.

Commercial Availability

This compound is readily available from a multitude of chemical suppliers, catering to needs ranging from laboratory-scale research to large-scale industrial production.[4] Pricing and packaging are contingent on the supplier, purity grade, and quantity ordered. Below is a summary of representative commercial offerings.

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 1068-90-2 | 98% | Custom |

| Tokyo Chemical Industry (TCI) | 1068-90-2 | >98.0% (GC) | 25g, 100g, 500g |

| Apollo Scientific | 1068-90-2 | 98% | 100g, 500g, 2.5kg, 25kg |

| Scimplify | 1068-90-2 | High-quality | Bulk inquiries |

| Georganics | 1068-90-2 | High-purity | Milligrams to multi-kilogram batches |

| Simson Pharma Limited | 1068-90-2 | High-quality | Custom synthesis |

| APExBIO | 1068-90-2 | High-purity | 100g, 500g |

| Lab Pro Inc. | 1068-90-2 | Min. 98.0% (GC) | 100g |

| Klivon | 1068-90-2 | High-purity | 25mg, 25g, 50g, 100g |

Purity Specifications and Analytical Characterization

The purity of this compound is a critical parameter, as impurities can lead to side reactions and affect the yield and purity of the final product. Commercially available DEAM typically has a purity of 98% or greater, with higher purity grades also available.[5][6] Certificates of Analysis (COA) are generally provided by suppliers and detail the specific purity and physical properties of a given batch.[7]

A key specification for DEAM is its melting point, which is typically in the range of 95-98 °C.[6] The primary methods for determining purity and characterizing the compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8]

| Parameter | Typical Specification | Analytical Method |

| Purity | ≥ 98% | Gas Chromatography (GC), HPLC |

| Melting Point | 95-98 °C | Melting Point Apparatus |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Experimental Protocols

Synthesis of this compound

A common and well-established method for the synthesis of this compound involves the nitrosation of diethyl malonate followed by a reductive acetylation.[2][9][10] The following protocol is adapted from established procedures.[9][10]

Step 1: Preparation of Diethyl Isonitrosomalonate

-

In a suitable reaction vessel equipped with a stirrer and cooling bath, dissolve diethyl malonate in a mixture of glacial acetic acid and water.

-

Cool the mixture to approximately 5 °C.

-

Slowly add sodium nitrite (B80452) in portions while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir for several hours at room temperature.

-

The resulting diethyl isonitrosomalonate is typically used in the next step without further purification.

Step 2: Reductive Acetylation to this compound

-

Combine the crude diethyl isonitrosomalonate with acetic anhydride (B1165640) and glacial acetic acid.

-

To this mixture, add zinc dust portion-wise while controlling the temperature of the exothermic reaction.

-

After the addition of zinc is complete, continue stirring the mixture.

-

Filter the reaction mixture to remove zinc salts.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by recrystallization from water to yield pure this compound as a white crystalline solid.[9][10]

Quality Control: Purity Determination by Gas Chromatography (GC)

This protocol outlines a general procedure for determining the purity of a this compound sample using Gas Chromatography.

-

Preparation of Standard and Sample Solutions:

-

Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., dichloromethane) to prepare a standard solution of known concentration.

-

Accurately weigh the this compound sample to be tested and dissolve it in the same solvent to prepare a sample solution of a similar concentration.

-

-

Chromatographic Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

-

Injector Temperature: 250 °C.

-

Detector (FID) Temperature: 280 °C.

-

Oven Temperature Program: Start at an initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a controlled rate.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Injection and Analysis:

-

Inject equal volumes of the standard and sample solutions into the gas chromatograph.

-

Record the chromatograms.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in both chromatograms based on the retention time of the standard.

-

Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that in the standard chromatogram (using the area percent method or an external standard calculation). A purity of >99.8% (FID area percent) can be achieved after recrystallization.[11]

-

Visualizations

Synthetic Pathway of this compound

Caption: Synthetic pathway for this compound.

Quality Control Workflow for this compound

Caption: Quality control workflow for this compound.

Applications in Drug Development

This compound is a cornerstone intermediate in the synthesis of a wide array of pharmaceutical agents. Its primary utility lies in the synthesis of both natural and unnatural α-amino acids, which are fundamental components of many therapeutic peptides and small molecule drugs.[1][2] For instance, it is employed in the production of Fingolimod, a medication used to treat multiple sclerosis, and Rebamipide, an anti-ulcer agent.[2][8] The versatility of DEAM allows for the introduction of diverse side chains, enabling the creation of novel amino acid derivatives for drug discovery and development.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 1068-90-2 [chemicalbook.com]

- 4. This compound - High purity | EN [georganics.sk]

- 5. 1068-90-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound 98 1068-90-2 [sigmaaldrich.com]

- 7. Diethyl 2-acetamidomalonate | CAS No- 1068-90-2 | Simson Pharma Limited [simsonpharma.com]

- 8. CN104610082A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. quora.com [quora.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

The Acetamidomalonate Synthesis: A Historical and Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The acetamidomalonate synthesis is a cornerstone method in organic chemistry for the preparation of α-amino acids. Its historical development reflects a continuous drive for improved efficiency, yield, and safety. This guide provides a comprehensive overview of the evolution of this synthesis, detailed experimental protocols for key historical methods, a comparison of their quantitative data, and a look into modern industrial applications.

Historical Development

The synthesis of diethyl acetamidomalonate, the key precursor for this method, has undergone significant evolution since its inception. The timeline below highlights the key milestones and the researchers who contributed to its refinement.

Early Discovery and Foundational Work

The first documented synthesis of this compound was by V. Cherchez in 1931.[1] Cherchez obtained the compound by the N-acetylation of diethyl aminomalonate. However, this method was not practical for widespread use due to the instability of the starting aminomalonate.[1]

A more viable route was established in 1944 by H. R. Snyder and C. W. Smith. Their approach involved the reduction of diethyl isonitrosomalonate using a palladium on charcoal catalyst, followed by the direct acetylation of the resulting diethyl aminomalonate. This method, although a significant improvement, provided a modest yield of 40%.[1]

Improvements in Reduction and Yield

In the following years, research focused on improving the reduction step of the isonitroso intermediate. In 1955, T. N. Ghosh and S. Dutta reported the use of zinc dust as a reducing agent in place of the more expensive palladium catalyst.[1] Around the same time, S. Akabori and colleagues described a modification using Raney nickel for the reduction.[1]

A major breakthrough came in 1957 when K. N. F. Shaw and C. Nolan developed a method that achieved a remarkable 98% yield by the conversion of a diethyl oximinomalonate-sodium acetate (B1210297) complex.[1]

The most widely adopted and referenced method was later published in Organic Syntheses. This procedure, which builds upon the earlier work, details a two-step process starting from diethyl malonate. First, diethyl isonitrosomalonate is prepared by reacting diethyl malonate with sodium nitrite (B80452) in acetic acid. The intermediate is then reduced with zinc dust in a mixture of acetic acid and acetic anhydride, which also serves to acetylate the newly formed amine in situ. This robust method provides a good overall yield of 77-78%.[2]

Modern Industrial Synthesis

The industrial production of this compound has been further optimized for cost-effectiveness, yield, and environmental considerations. Modern methods often employ phase-transfer catalysts to improve the reaction between diethyl malonate and sodium nitrite in aqueous systems.[3] Recent patents also describe one-pot syntheses and the use of alternative oxidizing and catalytic systems to streamline the process and minimize waste. For instance, a patented method utilizes air as the oxidant in the presence of a metal salt and a ligand, achieving yields of over 90% with high purity.[4]

Comparative Data of Historical Synthesis Methods

The following table summarizes the quantitative data for the key historical developments in the synthesis of this compound, providing a clear comparison of their efficiencies.

| Method | Key Reagents | Solvent | Catalyst/Reducing Agent | Reaction Conditions | Yield |

| Cherchez (1931) | Diethyl aminomalonate, Acetyl chloride | Not specified | - | Not specified | Quantitative (from unstable starting material) |

| Snyder & Smith (1944) | Diethyl isonitrosomalonate, Acetic anhydride | Ethanol | Palladium on charcoal | Not specified | 40% |

| Ghosh & Dutta (1955) | Diethyl isonitrosomalonate, Acetic anhydride | Not specified | Zinc dust | Not specified | Not specified |

| Akabori et al. (ca. 1954) | Diethyl isonitrosomalonate, Acetic anhydride | Not specified | Raney nickel | Not specified | Not specified |

| Shaw & Nolan (1957) | Diethyl oximinomalonate-sodium acetate complex | Not specified | Not specified | Not specified | 98% |

| Organic Syntheses | Diethyl malonate, Sodium nitrite, Acetic anhydride | Acetic acid | Zinc dust | Nitrosation: 5°C to 34-38°C; Reduction/Acetylation: 40-50°C | 77-78% |

| Industrial Patent (CN107602408B) | Diethyl malonate, Acetamide, Air | Acetic acid | Cuprous chloride, Ligand | 50-100°C | >90% |

| Industrial Patent (CN103922959A) | Diethyl malonate, Sodium nitrite, Acetic anhydride | Water, Organic solvent | Zinc dust, Phase-transfer catalyst | Reduction/Acetylation: 40-50°C | >80% |

Detailed Experimental Protocols

This section provides detailed methodologies for the key historical experiments cited.

Synthesis of this compound via Zinc Reduction (Organic Syntheses Procedure)

This procedure is divided into two stages: the preparation of diethyl isonitrosomalonate and its subsequent reduction and acetylation.

A. Diethyl Isonitrosomalonate

-

In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.

-

Cool the flask in an ice bath and add a mixture of 57 mL of glacial acetic acid and 81 mL of water with stirring.

-

While maintaining the temperature at approximately 5°C, add a total of 65 g (0.944 mole) of sodium nitrite in portions over a period of 1.5 hours.

-

After the addition of sodium nitrite is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise to a maximum of 34–38°C within 2 hours and then gradually decrease.

-

Transfer the reaction mixture to a 300-mL separatory funnel and extract with two 50-mL portions of ether.

-

The combined ethereal solution of diethyl isonitrosomalonate is used directly in the next step.

B. This compound

-

In a 1-L, three-necked, round-bottomed flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, place the ethereal solution of diethyl isonitrosomalonate from the previous step, 86 g (0.842 mole) of acetic anhydride, and 225 mL (3.95 moles) of glacial acetic acid.

-

With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature between 40–50°C. The reaction is exothermic and may require intermittent cooling with a water bath.[1]

-

After the addition of zinc dust is complete, continue stirring for an additional 30 minutes.

-

Filter the reaction mixture with suction and wash the filter cake thoroughly with two 200-mL portions of glacial acetic acid.

-

Evaporate the combined filtrate and washings under reduced pressure on a steam bath until a thick oil, which may partially crystallize, remains.

-

To purify the crude product, add 100 mL of water and warm the flask on a steam bath until the solid melts.

-

Stir the mixture of water and oil rapidly in an ice bath to crystallize the this compound as a fine white product.

-

After cooling in an ice bath for an additional hour, collect the product by filtration, wash once with cold water, and dry in air at 50°C.

-

A second crop can be obtained by concentrating the mother liquor under reduced pressure. The total yield of this compound is 52–53 g (77–78%).[1]

Reaction Mechanisms and Workflows

The following diagrams illustrate the key reaction pathways and experimental workflows in the acetamidomalonate synthesis.

Overall Synthesis Workflow

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CN103922959A - Method for preparing intermediate this compound through organic synthesis - Google Patents [patents.google.com]

- 4. CN107602408B - Synthesis method of acetamino diethyl malonate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of Diethyl Acetamidomalonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides comprehensive safety and handling information for Diethyl Acetamidomalonate (CAS No. 1068-90-2), a key intermediate in organic synthesis, particularly for α-amino acids and pharmaceuticals.[1] This document outlines the material's hazards, exposure controls, and emergency procedures, presenting quantitative data in structured tables and logical workflows in graphical format to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] The primary hazards are related to irritation and acute oral toxicity.[2][3]

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3] |

Logical Relationship of Hazards and Precautions

Caption: Hazard-Precaution Link for this compound.

Physical and Chemical Properties

Understanding the physical and chemical properties is crucial for safe handling and storage.

Summary of Physical and Chemical Data

| Property | Value |

| Molecular Formula | C9 H15 N O5[3][5] |

| Molecular Weight | 217.22 g/mol [3][4][5] |

| Appearance | White to light yellow crystalline powder/solid[3][5][6] |

| Odor | Odorless[3][5] |

| Melting Point/Range | 94 - 97 °C / 201.2 - 206.6 °F[3] |

| Boiling Point/Range | 185 °C / 365 °F[3] |

| Water Solubility | Insoluble in water[2] |

| Stability | Stable under normal conditions[3][7] |

Toxicology and Health Effects

The primary health risks are associated with irritation and ingestion. The toxicological properties have not been fully investigated.[2][7]

Summary of Toxicological Data

| Exposure Route | Effect | Notes |

| Oral | Harmful if swallowed. May cause irritation of the digestive tract.[2][7] | No acute toxicity information is available for this product.[2][3] |

| Inhalation | May cause respiratory tract irritation.[2][7] | Target organ is the respiratory system.[2][3] |

| Skin Contact | Causes skin irritation.[2][7] | Wash off immediately with plenty of water for at least 15 minutes.[2][5] |

| Eye Contact | Causes serious eye irritation. May cause chemical conjunctivitis.[2][7] | Rinse immediately with plenty of water for at least 15 minutes.[2][5] |

| Chronic Effects | No information found.[7] | Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[7] |

Experimental Data:

-

Draize test, rabbit, eye: 500 mg/24H Mild.[7]

Safe Handling and Storage Protocols

Adherence to proper laboratory procedure is mandatory to minimize risk. This workflow outlines the required steps for handling this compound.

Standard Laboratory Handling Workflow

Caption: Safe Handling Workflow for this compound.

Methodology for Safe Handling and Storage:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, especially when handling the powder to avoid dust formation.[2][7] Ensure eyewash stations and safety showers are close to the workstation.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7]

-

Skin Protection: Wear appropriate protective gloves (e.g., Nitrile rubber) and a lab coat to prevent skin exposure.[2][3][7]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, no protective equipment is needed. For large-scale use or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[3][7]

-

-

Hygiene Measures: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as acids, bases, strong oxidizing agents, and reducing agents.[3][7][8]

Accidental Release and First Aid Measures

Immediate and appropriate response is critical in case of exposure or spills.

First Aid Procedures

| Exposure Type | Protocol |

| Ingestion | Do NOT induce vomiting.[5] If conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Call a physician or poison control center immediately.[5][7] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5][7] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops or persists.[2][5] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][5] |

Methodology for Spill Cleanup:

-

Personal Precautions: Wear the required personal protective equipment (PPE) as outlined in Section 5.0. Ensure adequate ventilation and keep personnel away from the spill area.[2]

-

Containment: Avoid the formation of dust.[2]

-

Cleanup: Sweep up the spilled material and shovel it into suitable, labeled containers for disposal.[2] Do not let the chemical enter the environment.[2]

Stability and Reactivity

Summary of Reactivity Data

| Parameter | Description |

| Chemical Stability | Stable under normal storage and handling conditions.[3][7] |

| Conditions to Avoid | Incompatible products, dust generation, excess heat.[7] |

| Incompatible Materials | Acids, bases, strong oxidizing agents, reducing agents.[2][3] |

| Hazardous Decomposition Products | Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][3] |

| Hazardous Polymerization | Has not been reported.[7] |

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Do not empty into drains or allow it to enter waterways.[2][5] Contaminated packaging should be disposed of as hazardous waste.[3]

Disclaimer: This guide is intended for informational purposes for trained professionals. It is compiled from publicly available Safety Data Sheets (SDS) and is not a substitute for a formal risk assessment. Always refer to the original SDS provided by the supplier before use.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.at [fishersci.at]

- 4. Acetamidomalonic acid diethyl ester | C9H15NO5 | CID 14041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound | 1068-90-2 [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.dk [fishersci.dk]

Methodological & Application

Application Notes: Synthesis of Unnatural Amino Acids Using Diethyl Acetamidomalonate

Introduction

Unnatural amino acids (UAAs) are essential tools in modern chemical biology, drug discovery, and peptide engineering.[1] Their incorporation into peptides or other molecular structures can significantly enhance biological activity, improve metabolic stability, and introduce novel functionalities.[1] The amidomalonate synthesis, utilizing diethyl acetamidomalonate (DEAM), is a classic, robust, and versatile method for preparing a wide array of racemic α-amino acids.[1][2] This method is advantageous because DEAM contains the necessary nitrogen atom in a protected form and possesses an acidic α-proton, facilitating straightforward alkylation to introduce diverse side chains.[1][2]

The synthesis proceeds through a well-established three-stage process:

-

Deprotonation: The α-carbon of DEAM is deprotonated by a base, typically sodium ethoxide, to form a stable enolate.[1][3]

-

Alkylation: The nucleophilic enolate reacts with an alkyl halide (or other suitable electrophile) in an S(_N)2 reaction to introduce the desired R-group.[1]

-

Hydrolysis and Decarboxylation: Acidic hydrolysis of the substituted malonic ester and the acetamido group, followed by heating, results in decarboxylation to yield the final α-amino acid.[1][3][4]

Experimental Protocols

Protocol 1: Preparation of this compound (DEAM)

This protocol describes the synthesis of the starting material, this compound, from diethyl malonate. The process involves an initial isonitrosation followed by a reductive acetylation.[1][4]

Part A: Synthesis of Diethyl Isonitrosomalonate

-

Setup: In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.

-

Cooling: Cool the flask in an ice bath.

-

Addition: With stirring, add a mixture of 57 mL of glacial acetic acid and 81 mL of water.

-

Nitrosation: While maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of solid sodium nitrite (B80452) in portions over 1.5 hours.[5]

-

Reaction: Continue stirring in the ice bath for 2 hours after the addition is complete.

-

Workup: Transfer the reaction mixture to a separatory funnel and extract twice with 50-mL portions of ether. The combined ether solution of diethyl isonitrosomalonate is used directly in the next step without further purification.[1] Caution: Diethyl isonitrosomalonate has been known to explode during distillation.[5]

Part B: Reductive Acetylation to this compound

-

Setup: Place the ethereal solution of diethyl isonitrosomalonate, 86 g of acetic anhydride, and 225 mL of glacial acetic acid into a 1-L three-necked, round-bottomed flask fitted with a mechanical stirrer, thermometer, and dropping funnel.[1]

-

Reduction: With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours. Maintain the reaction temperature between 40–50°C using intermittent cooling with a water bath as the reaction is exothermic.[5][6]

-

Completion: After the zinc addition is complete, stir the mixture for an additional 30 minutes.[5][6][7]

-

Filtration: Filter the reaction mixture with suction and wash the filter cake thoroughly with two 200-mL portions of glacial acetic acid.[1][5][6]

-

Concentration: Evaporate the combined filtrate and washings under reduced pressure on a steam bath until a thick oil, which may partially crystallize, remains.[1][5][6]

-

Purification: To the crude product, add 100 mL of water and warm the flask on a steam bath until the solid melts. Stir the mixture rapidly in an ice bath to crystallize the this compound as a fine white product.[1][5][6]

-

Isolation: Collect the product by filtration, wash with cold water, and air dry. A second crop can be obtained by concentrating the mother liquor. The typical yield is 77–78%.[5]

Protocol 2: General Synthesis of Unnatural α-Amino Acids via Alkylation of DEAM

This protocol provides a general procedure for the synthesis of racemic α-amino acids starting from this compound.

Part A: Alkylation of this compound

-

Base Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide in absolute ethanol (B145695) (~1 M) by carefully dissolving sodium metal in anhydrous ethanol.

-

Enolate Formation: Add 1.0 equivalent of this compound to the sodium ethoxide solution at room temperature with stirring. Stir for 1 hour to ensure the complete formation of the enolate.[1]

-

Alkylation: Add 1.0–1.2 equivalents of the desired alkyl halide dropwise to the enolate solution at room temperature.[1]

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.[1]

-

Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and extract with an organic solvent like ethyl acetate (B1210297) or diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkylated product.

Part B: Hydrolysis and Decarboxylation

-

Hydrolysis: Add the crude alkylated this compound from the previous step to a round-bottom flask containing 6 M hydrochloric acid.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. This step hydrolyzes both the ester and amide groups.[3]

-

Decarboxylation: The intermediate aminomalonic acid is unstable and will decarboxylate upon heating to afford the final α-amino acid.[1]

-

Isolation: Cool the reaction mixture and concentrate it under reduced pressure. The crude amino acid hydrochloride can be purified by recrystallization, typically from a water/ethanol mixture.

Data Presentation

The amidomalonate synthesis is effective for a variety of unnatural amino acids. The yields can vary depending on the specific alkylating agent used and the reaction conditions.

| Target Amino Acid | Alkylating Agent | Reported Yield | Reference |

| Phenylalanine | Benzyl chloride | 65% | [4] |

| Glutamic Acid | Propiolactone | 87% | [4] |

| Tryptophan | Gramine or its quaternary ammonium (B1175870) salt | >90% | [4] |

| This compound | (From Diethyl Malonate) | 77-78% | [5][7] |

Visualizations

Reaction Pathway

References

Step-by-Step Guide to the Alkylation of Diethyl Acetamidomalonate for Amino Acid Synthesis